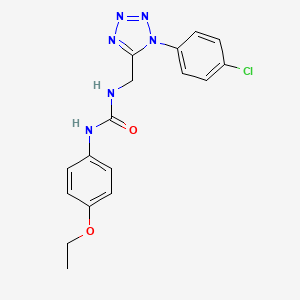
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function.
Mécanisme D'action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves the inhibition of protein kinase BTK. BTK is a key player in the signaling pathway of B cells, which are involved in the immune response. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea in lab experiments is its potent inhibitory effect on BTK. This makes it an ideal compound for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea. One direction is the development of more potent and selective inhibitors of BTK, which can be used in the treatment of autoimmune diseases. Another direction is the study of the role of BTK in cancer, as BTK has been found to be involved in the regulation of tumor growth and metastasis. Additionally, the potential toxicity of this compound can be further studied to determine its safety profile in humans.
Méthodes De Synthèse
The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves several steps. The first step is the synthesis of 4-chlorobenzyl alcohol from 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl alcohol with sodium azide to form 4-chlorobenzyl azide. The third step involves the cyclization of 4-chlorobenzyl azide with ethyl carbamate to form 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea. The final step involves the reaction of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea with 4-ethoxyphenyl isocyanate to form this compound.
Applications De Recherche Scientifique
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been extensively studied for its potential applications in medicine. It has been found to be a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function. This compound has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Propriétés
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGZSSXWJQDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

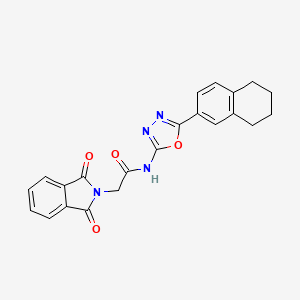

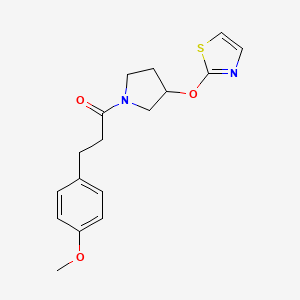
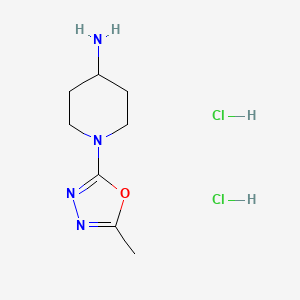
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
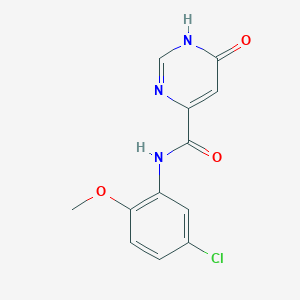
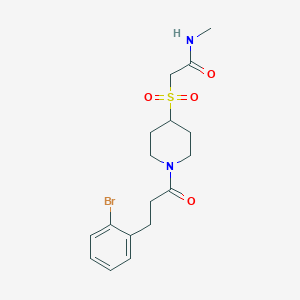
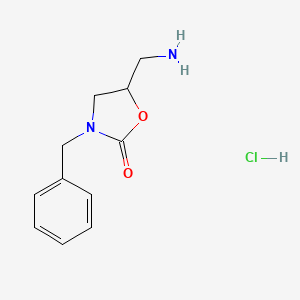


![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)